molecular formula C11H14ClFO B8497120 3-(4-Chloro-2-fluorophenyl)pentan-3-ol

3-(4-Chloro-2-fluorophenyl)pentan-3-ol

Cat. No.: B8497120
M. Wt: 216.68 g/mol
InChI Key: WAHUPAROGYDHEY-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)pentan-3-ol is a tertiary alcohol characterized by a pentan-3-ol backbone substituted at the central carbon with a 4-chloro-2-fluorophenyl group. For instance, compounds with the 4-chloro-2-fluorophenyl moiety are frequently utilized in pharmaceuticals and agrochemicals due to their bioactivity and stability.

Properties

Molecular Formula

C11H14ClFO

Molecular Weight

216.68 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)pentan-3-ol

InChI

InChI=1S/C11H14ClFO/c1-3-11(14,4-2)9-6-5-8(12)7-10(9)13/h5-7,14H,3-4H2,1-2H3

InChI Key

WAHUPAROGYDHEY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=C(C=C(C=C1)Cl)F)O

Origin of Product

United States

Comparison with Similar Compounds

(a) Paclobutrazol (1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol)

  • Structure : Shares the pentan-3-ol core but includes a triazole ring and dimethyl groups at C4. The phenyl group is substituted with chlorine at the para position, lacking fluorine .
  • Applications : A plant growth regulator banned in some regions due to contamination risks in cannabis production .
  • Toxicity : Degrades into hydrazine, a hazardous compound, raising toxicological concerns .

(b) NSC777205 (3-(4-Chloro-2-fluorophenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione)

  • Structure : Retains the 4-chloro-2-fluorophenyl group but replaces the alcohol with a benzooxazine-dione heterocycle .
  • Drug-Likeness : Complies with Lipinski’s rules; exhibits high blood-brain barrier (BBB) permeability (2-fold higher than its methoxy derivative, NSC777207) .
  • Synthesis : Derived from salicylic acid and aniline precursors via condensation and cyclization .

(c) Azoxystrobin (3-(4-Chloro-2-fluorophenyl)-6-(2,6-dichloro-4-methoxyphenoxy)-3-methoxyacrylate)

  • Structure: Contains the 4-chloro-2-fluorophenyl group but features a methoxyacrylate chain and additional dichlorophenoxy substituents .
  • Applications : A fungicide regulated in mango, papaya, and palm oil with residue limits (e.g., 8 ppm in mango) .
  • Analytical Methods : Quantified via GC-NPD or HPLC-UV .

Functional Group Analogs

(a) 4-Chloro-3-Methylphenol (C₇H₇ClO)

  • Structure: A simpler phenolic compound with chlorine and methyl substituents, lacking the fluorophenyl and alcohol groups .
  • Applications : Used as a pharmaceutical-grade antiseptic .
  • Physicochemical Properties : Lower molecular weight (142.58 g/mol) and higher volatility compared to the target compound.

Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Bioactivity Toxicity Concerns Source
3-(4-Chloro-2-fluorophenyl)pentan-3-ol ~216.65 (estimated) Tertiary alcohol, fluorophenyl Moderate (alcohol) Hypothesized pharmaceutical Not reported N/A
Paclobutrazol 293.78 Triazole, dimethyl, chlorophenyl Low Plant growth regulation Hydrazine degradation
NSC777205 333.72 Benzooxazine-dione, fluorophenyl Low (heterocycle) Anticancer (pro-oncogenic c-Met/EGFR inhibition) Acute toxicity in rats (in silico)
Azoxystrobin 403.81 Methoxyacrylate, dichlorophenoxy Low Fungicidal Regulated residue limits
4-Chloro-3-Methylphenol 142.58 Phenol, methyl, chlorine High Antimicrobial Irritant at high doses

Key Findings and Implications

Structural Impact on Bioactivity: The 4-chloro-2-fluorophenyl group enhances stability and interaction with biological targets across applications (e.g., NSC777205 in oncology, Azoxystrobin in agriculture) . Alcohol vs.

Toxicity Profiles :

  • Paclobutrazol’s triazole group introduces significant toxicity risks, whereas the absence of such moieties in the target compound suggests a safer profile .
  • NSC777205’s in silico BBB permeability (2-fold higher than NSC777207) highlights the role of substituents in CNS targeting .

Regulatory Considerations :

  • Azoxystrobin’s regulated residues underscore the importance of monitoring environmental and food safety for halogenated compounds .

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